Cas no 62012-20-8 (3-(trimethylsilyl)cyclobutan-1-one)

3-(trimethylsilyl)cyclobutan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-trimethylsilylcyclobutan-1-one
- Cyclobutanone, 3-(trimethylsilyl)-
- 3-(trimethylsilyl)cyclobutan-1-one
- SCHEMBL6067578
- DTXSID20508518
- EN300-25979668
- 62012-20-8
-
- MDL: MFCD24688762
- インチ: InChI=1S/C7H14OSi/c1-9(2,3)7-4-6(8)5-7/h7H,4-5H2,1-3H3
- InChIKey: QHTGYXFAZSLMSE-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)C1CC(=O)C1
計算された属性
- せいみつぶんしりょう: 142.08142
- どういたいしつりょう: 142.081391600g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
- LogP: 2.05770
3-(trimethylsilyl)cyclobutan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25979668-0.25g |
3-(trimethylsilyl)cyclobutan-1-one |
62012-20-8 | 95% | 0.25g |
$487.0 | 2024-06-18 | |
Enamine | EN300-25979668-2.5g |
3-(trimethylsilyl)cyclobutan-1-one |
62012-20-8 | 95% | 2.5g |
$1931.0 | 2024-06-18 | |
Enamine | EN300-25979668-0.5g |
3-(trimethylsilyl)cyclobutan-1-one |
62012-20-8 | 95% | 0.5g |
$768.0 | 2024-06-18 | |
1PlusChem | 1P01IOIX-500mg |
Cyclobutanone, 3-(trimethylsilyl)- |
62012-20-8 | 95% | 500mg |
$1012.00 | 2024-04-22 | |
1PlusChem | 1P01IOIX-250mg |
Cyclobutanone, 3-(trimethylsilyl)- |
62012-20-8 | 95% | 250mg |
$664.00 | 2024-04-22 | |
Aaron | AR01IOR9-10g |
Cyclobutanone, 3-(trimethylsilyl)- |
62012-20-8 | 95% | 10g |
$5850.00 | 2023-12-15 | |
Aaron | AR01IOR9-5g |
Cyclobutanone, 3-(trimethylsilyl)- |
62012-20-8 | 95% | 5g |
$3955.00 | 2023-12-15 | |
Enamine | EN300-25979668-10.0g |
3-(trimethylsilyl)cyclobutan-1-one |
62012-20-8 | 95% | 10.0g |
$4236.0 | 2024-06-18 | |
Enamine | EN300-25979668-1g |
3-(trimethylsilyl)cyclobutan-1-one |
62012-20-8 | 95% | 1g |
$986.0 | 2023-09-14 | |
Enamine | EN300-25979668-5g |
3-(trimethylsilyl)cyclobutan-1-one |
62012-20-8 | 95% | 5g |
$2858.0 | 2023-09-14 |
3-(trimethylsilyl)cyclobutan-1-one 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
3-(trimethylsilyl)cyclobutan-1-oneに関する追加情報
Introduction to 3-(Trimethylsilyl)cyclobutan-1-one (CAS No. 62012-20-8)
3-(Trimethylsilyl)cyclobutan-1-one, with the CAS number 62012-20-8, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its cyclobutane ring and a trimethylsilyl group, which imparts specific reactivity and stability features.
The molecular formula of 3-(trimethylsilyl)cyclobutan-1-one is C8H16O2Si, and its molecular weight is approximately 164.30 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 115°C at 760 mmHg. Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and toluene makes it highly suitable for use in synthetic reactions.
3-(Trimethylsilyl)cyclobutan-1-one has been extensively studied for its role in organic synthesis, particularly in the formation of complex organic molecules. The presence of the trimethylsilyl group provides a useful protecting group for carbonyl functionalities, which can be selectively deprotected under mild conditions. This property makes it an attractive starting material for the synthesis of bioactive compounds and pharmaceutical intermediates.
In the context of pharmaceutical research, 3-(trimethylsilyl)cyclobutan-1-one has shown promise as a key intermediate in the synthesis of various drug candidates. Recent studies have explored its use in the development of novel anti-inflammatory agents and anticancer drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of cyclobutane-based derivatives using 3-(trimethylsilyl)cyclobutan-1-one. These derivatives exhibited potent anti-inflammatory activity and were found to be effective in reducing inflammation in animal models.
The unique structural features of 3-(trimethylsilyl)cyclobutan-1-one also make it a valuable building block in materials science. Researchers have utilized this compound to develop new polymers with enhanced mechanical properties and thermal stability. A notable example is the synthesis of cyclobutane-containing copolymers, which have shown improved tensile strength and flexibility compared to traditional polymers. These materials have potential applications in advanced coatings, adhesives, and composite materials.
In addition to its synthetic utility, 3-(trimethylsilyl)cyclobutan-1-one has been investigated for its potential as a ligand in coordination chemistry. The ability to form stable complexes with various metal ions opens up new possibilities for catalytic applications. A 2022 study published in Inorganic Chemistry demonstrated that complexes derived from 3-(trimethylsilyl)cyclobutan-1-one exhibited high catalytic activity in asymmetric hydrogenation reactions, leading to the efficient production of enantiopure compounds.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies on the biodegradability and ecotoxicity of 3-(trimethylsilyl)cyclobutan-1-one have shown that it exhibits low toxicity and good biodegradability under environmental conditions. This makes it a more sustainable choice compared to some traditional organic solvents and reagents.
In conclusion, 3-(trimethylsilyl)cyclobutan-1-one (CAS No. 62012-20-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, pharmaceutical research, materials science, and coordination chemistry. Ongoing research continues to uncover new applications and optimize its use, further solidifying its importance in the scientific community.
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